molecular formula C8H2Br2N2 B1590852 4,5-Dibromophthalonitrile CAS No. 86938-64-9

4,5-Dibromophthalonitrile

Cat. No.: B1590852
CAS No.: 86938-64-9
M. Wt: 285.92 g/mol
InChI Key: GWFFZICBNFSEIX-UHFFFAOYSA-N
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Description

4,5-Dibromophthalonitrile is an aromatic compound with the molecular formula C8H2Br2N2 It is characterized by a benzene ring substituted with two bromine atoms at the 4th and 5th positions and two nitrile groups at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromophthalonitrile typically involves the bromination of phthalonitrile derivatives. One common method is the oxidative bromination of 4,5-diaminophthalonitrile using in situ generated hypobromic acid. This method has been shown to be effective in producing high yields of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromophthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while reduction can produce diamines .

Mechanism of Action

The mechanism by which 4,5-Dibromophthalonitrile exerts its effects involves its interaction with various molecular targets. The nitrile groups are electron-withdrawing, which can influence the reactivity of the benzene ring. The bromine atoms can participate in halogen bonding, affecting the compound’s overall stability and reactivity. These interactions can modulate the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

    4,5-Diaminophthalonitrile: A precursor in the synthesis of 4,5-Dibromophthalonitrile.

    4,5-Dichlorophthalonitrile: Similar structure but with chlorine atoms instead of bromine.

    Phthalonitrile: The parent compound with no halogen substitutions.

Uniqueness: this compound is unique due to the presence of both bromine and nitrile groups, which impart distinct chemical properties. The bromine atoms enhance the compound’s reactivity towards nucleophiles, while the nitrile groups provide sites for further functionalization. This combination makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4,5-dibromobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFFZICBNFSEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571531
Record name 4,5-Dibromobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86938-64-9
Record name 4,5-Dibromobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic applications of 4,5-Dibromophthalonitrile highlighted in these research papers?

A1: this compound serves as a crucial building block for synthesizing more complex molecules, particularly phthalocyanines and diazaacenes.

  • Phthalocyanine Synthesis: The research by [] demonstrates the use of this compound as a precursor in the multi-step synthesis of octa-substituted phthalocyanines. It undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with tert-butyldimethylsilylacetylene to introduce alkyne functionalities, which are further utilized for "click" chemistry modifications, leading to novel phthalocyanine derivatives.
  • Diazaacene Synthesis: The study by [] highlights the application of this compound in the synthesis of dicyano-substituted diazaacenes. It participates in a palladium-catalyzed coupling reaction with diamino-bis(tri-isopropylsilylethynyl)benzene derivatives to construct the diazaacene core structure.

Q2: Why is this compound preferred for these reactions?

A2: The bromine atoms in the 4,5-positions of the aromatic ring in this compound are susceptible to various palladium-catalyzed coupling reactions, making it a versatile building block. These reactions allow for the introduction of diverse substituents, ultimately leading to a wide range of functionalized phthalocyanines and diazaacenes with tailored properties [, ].

Q3: Are there any challenges associated with the synthesis or use of this compound?

A3: One challenge highlighted in the research [] is the potential formation of isomeric byproducts during the bromination of phthalonitrile. The synthesis of this compound often yields a mixture of 3,6-, 3,4-, and this compound isomers, requiring separation steps to isolate the desired 4,5-isomer. This separation can impact overall yield and synthetic efficiency.

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